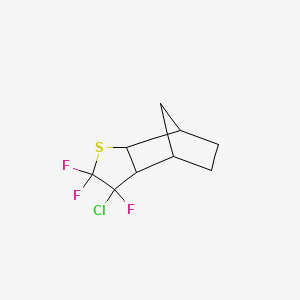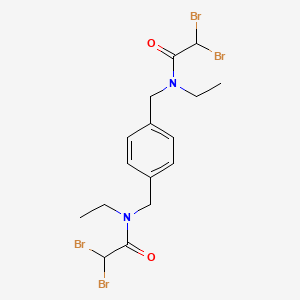
N,N'-Bis(dibromoacetyl)-N,N'-diethyl-1,4-xylylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine: is a synthetic organic compound characterized by the presence of dibromoacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dibromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Diethyl-1,4-xylylenediamine+2Dibromoacetyl chloride→N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine+2HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoacetyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding dihydroxy or diamino derivatives.
Oxidation: Oxidative cleavage of the dibromoacetyl groups can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of dihydroxy or diamino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. The dibromoacetyl groups can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Used as a catalyst in polymerization reactions.
N,N’-Bis(salicylidene)ethylenediamine: Known for its metal-chelating properties and applications in coordination chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Investigated as thermal stabilizers for polymers.
Uniqueness: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to the presence of dibromoacetyl groups, which impart distinct reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
93017-46-0 |
|---|---|
Molekularformel |
C16H20Br4N2O2 |
Molekulargewicht |
592.0 g/mol |
IUPAC-Name |
2,2-dibromo-N-[[4-[[(2,2-dibromoacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Br4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
FIRBTAPAUPTXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Br)Br)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
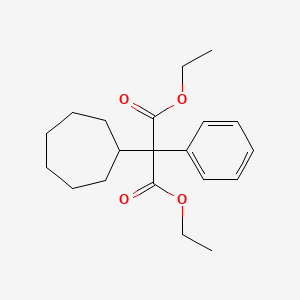

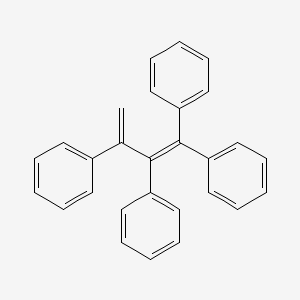
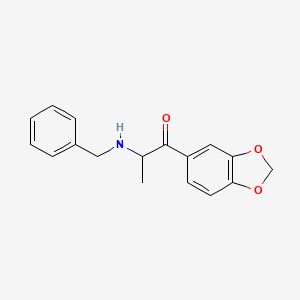

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
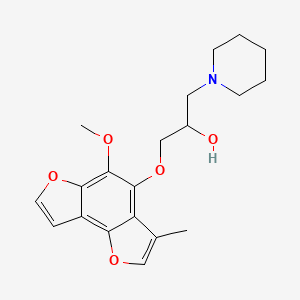

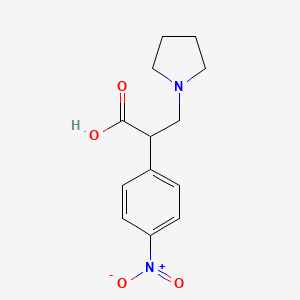
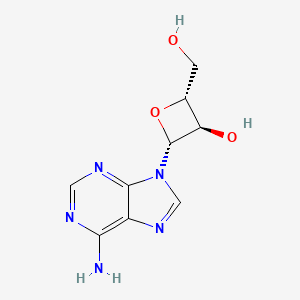

![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
